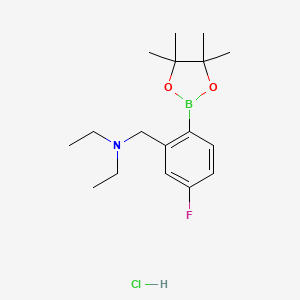

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its unique reactivity and versatility in various chemical transformations, making it a valuable tool for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl typically involves the reaction of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid with pinacol in the presence of an acid catalyst. The reaction conditions often include mild temperatures and anhydrous solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- The compound is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is fundamental in synthesizing biaryl compounds and pharmaceuticals .

- Table 1: Reaction Conditions for Suzuki Coupling

Catalyst Solvent Temperature Time Pd(PPh₃)₄ Toluene 100 °C 12 hours Pd(OAc)₂ DMF 80 °C 24 hours

- Palladium-Catalyzed Reactions :

- Functionalization of Aromatic Compounds :

Applications in Medicinal Chemistry

-

Anticancer Agents :

- Research indicates that derivatives of boronic acids can exhibit anticancer activity. The compound's ability to form stable complexes with biomolecules makes it a candidate for developing new anticancer drugs .

- Case studies have shown that modifications to the diethylaminomethyl group enhance selectivity towards cancer cell lines.

- Antimalarial Activity :

Applications in Material Science

-

Self-Healing Polymers :

- The compound has been investigated for its role in developing self-healing materials. Its dynamic boronic ester linkages can facilitate reversible bonding, which is essential for self-healing mechanisms .

- Table 2: Properties of Self-Healing Materials

Property Value Healing Efficiency >90% Recovery Time <24 hours Reusability >10 cycles

- Polymer Grafting Techniques :

Mécanisme D'action

The mechanism of action of 2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl involves its ability to form reversible covalent bonds with various molecular targets. This reactivity is primarily due to the boronic ester group, which can interact with nucleophiles and electrophiles in biological and chemical systems. The compound’s molecular targets and pathways include enzymes, receptors, and other biomolecules, making it a versatile tool in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but less functional diversity.

4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with enhanced stability and reactivity due to the trifluoromethyl group.

Uniqueness

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl stands out due to its unique combination of the diethylaminomethyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and the development of novel materials .

Activité Biologique

2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hydrochloride (CAS Number: 2096334-24-4) is a boronic acid derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in cancer therapy and as a biochemical tool for studying cellular processes.

- Molecular Formula: C17H26BClN2O2

- Molecular Weight: 325.69 g/mol

- Appearance: Typically appears as a white to light yellow powder.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as enzyme inhibitors, particularly in the context of proteases and glycosidases. The presence of the fluorine atom in this compound enhances its electrophilic character, potentially increasing its reactivity with biological targets.

Biological Activity Overview

-

Anticancer Properties:

- Studies indicate that boronic acids can inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells. Specifically, 2-(diethylaminomethyl)-4-fluorophenylboronic acid has shown promise in inhibiting certain cancer cell lines, including breast and prostate cancer cells.

- Case Study: In vitro studies demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways.

-

Enzyme Inhibition:

- This compound has been studied for its ability to inhibit serine proteases and cysteine proteases, which play crucial roles in various biological processes including inflammation and cell signaling.

- Research Finding: A study published in Bioorganic & Medicinal Chemistry Letters highlighted that derivatives of phenylboronic acids exhibit selective inhibition of certain enzymes involved in tumor progression.

-

Antiviral Activity:

- Emerging research suggests that boronic acids may possess antiviral properties by disrupting viral replication mechanisms.

- Example: Inhibition of viral proteases has been observed, suggesting potential applications in treating viral infections.

Data Tables

Propriétés

IUPAC Name |

N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBADHZQZYLKTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.